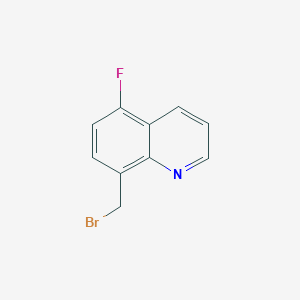

8-(Bromomethyl)-5-fluoroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-(bromomethyl)-5-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKGHXPXMQHCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70522380 | |

| Record name | 8-(Bromomethyl)-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88474-21-9 | |

| Record name | 8-(Bromomethyl)-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-(Bromomethyl)-5-fluoroquinoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(bromomethyl)-5-fluoroquinoline, a fluorinated quinoline derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues to present a scientifically grounded resource. We will explore its chemical structure and physicochemical properties, propose a detailed synthetic pathway, predict its spectroscopic characteristics, and discuss its reactivity and potential applications as a key intermediate in the development of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers interested in the strategic utilization of functionalized quinoline scaffolds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity.[3] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] When combined with a reactive bromomethyl group, the resulting this compound becomes a highly valuable intermediate for the synthesis of a diverse array of potential drug candidates.[4]

This guide will delve into the specifics of this promising, yet under-documented, chemical entity. By providing a theoretical yet robust framework for its synthesis and characterization, we aim to empower researchers to explore its full potential in their drug discovery endeavors.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a quinoline core substituted with a fluorine atom at the 5-position and a bromomethyl group at the 8-position.

Molecular Formula: C₁₀H₇BrFN

Molecular Weight: 240.07 g/mol

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale |

| Physical State | Solid | Similar functionalized quinolines are typically solids at room temperature. |

| Melting Point | Not available | Expected to be a crystalline solid with a distinct melting point. |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Sparingly soluble in non-polar solvents (e.g., Hexane). Insoluble in water. | Based on the general solubility of similar aromatic and halogenated compounds.[5] |

| pKa | Not available | The quinoline nitrogen is basic, but its pKa would be influenced by the electron-withdrawing effects of the fluorine and bromine substituents. |

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the free-radical bromination of 5-fluoro-8-methylquinoline. This precursor can be synthesized through established methods for quinoline ring formation.

Synthesis of 5-Fluoro-8-methylquinoline (Precursor)

A common method for synthesizing quinoline derivatives is the Doebner-von Miller reaction. However, a more controlled approach for a specific substitution pattern might involve a multi-step synthesis starting from a suitably substituted aniline. A potential route could start from 2-methyl-5-fluoroaniline and its reaction with acrolein under acidic conditions.

Bromination of 5-Fluoro-8-methylquinoline

The conversion of the 8-methyl group to a bromomethyl group can be achieved via a free-radical bromination reaction, typically using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[6][7]

Reaction:

5-Fluoro-8-methylquinoline + NBS --(Radical Initiator, Solvent, Heat/Light)--> this compound

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-fluoro-8-methylquinoline (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or 1,2-dichloroethane.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or BPO, ~0.1 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is preferred over molecular bromine (Br₂) for allylic and benzylic brominations as it provides a low, constant concentration of Br₂ in the reaction mixture, minimizing side reactions such as addition to the aromatic ring.[6]

-

Radical Initiator: The reaction proceeds via a free-radical mechanism, which requires an initiator to start the chain reaction. Heat or UV light provides the energy for the homolytic cleavage of the initiator.[8]

-

Anhydrous Solvent: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of NBS.

Predicted Spectroscopic Data

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The following are predicted data based on the analysis of similar compounds.[9][10][11]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.9-9.1 (dd, 1H, H-2), ~8.2-8.4 (dd, 1H, H-4), ~7.5-7.7 (m, 2H, H-3, H-6), ~7.2-7.4 (d, 1H, H-7), ~5.0 (s, 2H, -CH₂Br) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~158-161 (d, ¹JCF, C-5), ~150-152 (C-2), ~148-150 (C-8a), ~135-137 (C-4), ~128-130 (C-4a), ~125-127 (d, C-6), ~122-124 (C-3), ~118-120 (d, C-7), ~115-117 (C-8), ~30-33 (-CH₂Br) |

| IR (KBr, cm⁻¹) | ν: ~3050 (aromatic C-H), ~1600, 1500 (C=C, C=N stretch), ~1250 (C-F stretch), ~650 (C-Br stretch) |

| Mass Spec. (EI) | m/z (%): 240/242 (M⁺, M⁺+2, isotopic pattern for Br), 161 (M⁺ - Br), 133 (M⁺ - Br - HCN) |

Interpretation of Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show characteristic signals for the quinoline ring protons. The downfield chemical shifts are due to the aromatic nature of the ring. The singlet at ~5.0 ppm with an integration of 2H is a key indicator of the bromomethyl group. The coupling patterns (doublets and multiplets) will be influenced by the fluorine atom.

-

¹³C NMR: The carbon spectrum will show the expected number of signals for the ten carbons. The carbon attached to the fluorine (C-5) will appear as a doublet with a large one-bond C-F coupling constant. The bromomethyl carbon will appear in the aliphatic region.

-

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the quinoline ring, and the C-F and C-Br stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peaks with the characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 with approximately equal intensity). Fragmentation would likely involve the loss of a bromine radical, followed by further fragmentation of the quinoline ring.[12][13][14][15]

Reactivity and Synthetic Applications

The bromomethyl group at the 8-position of the quinoline ring is a highly reactive functional group, making this compound an excellent electrophilic building block for nucleophilic substitution reactions.

Diagram of Reactivity:

Caption: Reactivity of this compound with various nucleophiles.

This reactivity allows for the introduction of a wide range of functional groups at the 8-position, leading to the synthesis of diverse libraries of compounds for biological screening.

Potential Applications:

-

Synthesis of Novel Antibacterial Agents: By reacting this compound with various amines or nitrogen-containing heterocycles, novel fluoroquinolone derivatives with potentially enhanced antibacterial activity can be synthesized.

-

Development of Anticancer Agents: The quinoline scaffold is present in several anticancer drugs. Functionalization at the 8-position could lead to compounds with novel mechanisms of action or improved efficacy.

-

Probes and Imaging Agents: The fluorescent properties of the quinoline ring can be modulated by the substituent at the 8-position, opening up possibilities for the development of fluorescent probes for biological imaging.

Conclusion

This compound, while not extensively characterized in the literature, represents a highly promising and versatile building block for the synthesis of novel bioactive molecules. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic route, and its potential applications. The proposed experimental protocols and predicted spectroscopic data offer a solid foundation for researchers to begin their exploration of this intriguing compound. The strategic use of such functionalized quinoline intermediates will undoubtedly continue to be a fruitful area of research in the quest for new and improved therapeutic agents.

References

- Batista, A. C., et al. (2025). A review on Quinolines: New green synthetic methods and bioactive derivatives. Bioorganic and Medicinal Chemistry, 85, 117132.

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.

- IJFMR. (2025, November 15).

- Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Pharmaceutica, 60(3), 237-254.

-

MDPI. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

- Jones, G. (2008). The Physical and Chemical Properties of Quinoline. In Chemistry of Heterocyclic Compounds: Quinolines, Part I, Volume 32 (pp. 1-92).

- Copper(II)

- BenchChem. (2025). Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide.

- Jadrijević-Mladar Takač, M. (2010, September 15). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. PubMed.

-

SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]

- BenchChem. (2025).

- Alfa Chemistry. (2026, February 6).

-

PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]

- OSTI.gov. (n.d.). C–H 18F-Fluorination of 8-Methylquinolines with Ag[18F]F.

- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 5.

- BenchChem. (2025).

- Royal Society of Chemistry. (n.d.). Experimental reporting.

- Sharma, S., Singh, K., & Singh, S. (2023). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Current Organic Synthesis, 20(6), 606-629.

-

SpectraBase. (n.d.). 5-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PrepChem.com. (2020, January 22). Synthesis of 8-methylquinoline. Retrieved from [Link]

- PMC. (n.d.). C–H 18F-Fluorination of 8-Methylquinolines with Ag[18F]F.

- eGyanKosh. (n.d.).

- Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13, 33495-33499.

- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.

- BenchChem. (2025).

- Chemistry Steps. (n.d.).

- Chemistry Stack Exchange. (2017, February 28).

- Fiveable. (n.d.).

- ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)....

- Chemistry LibreTexts. (2023, August 29).

- Mass Spectrometry: Fragment

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PMC.

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC.

- Chemistry LibreTexts. (2023, October 13). 5.

- ResearchGate. (2025, August 6).

- ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.

- Semantic Scholar. (2020, September 21). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- SciSpace. (2014, January 15).

- Oriental Journal of Chemistry. (2023, June 30).

- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijfmr.com [ijfmr.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 8-Methylquinoline(611-32-5) 13C NMR spectrum [chemicalbook.com]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. spectrabase.com [spectrabase.com]

- 12. fiveable.me [fiveable.me]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-(Bromomethyl)-5-fluoroquinoline: A Novel Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines, particularly functionalized quinolines, represent a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of various substituents onto the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on a specific, potentially novel derivative, 8-(Bromomethyl)-5-fluoroquinoline. While a specific CAS number for this compound is not readily found in major chemical databases, suggesting its status as a novel or less-common research chemical, its structural motifs—a bromomethyl group at the 8-position and a fluorine atom at the 5-position—suggest significant potential as a versatile building block in the synthesis of new chemical entities for drug discovery.

The bromomethyl group serves as a reactive handle for introducing a variety of functional groups through nucleophilic substitution, enabling the construction of diverse molecular architectures. The fluorine atom, a bioisostere of a hydrogen atom, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This guide will provide a comprehensive overview of the theoretical properties, a proposed synthetic pathway, and potential applications of this compound, drawing upon established knowledge of related quinoline derivatives.

Physicochemical Properties

A precise experimental characterization of this compound is not publicly available. However, its fundamental properties can be theoretically calculated based on its structure.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrFN | Calculated |

| Molecular Weight | 240.07 g/mol | Calculated |

| CAS Number | Not Assigned | - |

The molecular weight is calculated based on the atomic weights of its constituent elements. The absence of a registered CAS number underscores the novelty of this compound.

Synthesis of this compound: A Proposed Pathway

A plausible synthetic route to this compound can be devised based on established methods for the synthesis of substituted quinolines and the functionalization of methylquinolines. A potential two-step synthesis is outlined below.

Step 1: Synthesis of 5-Fluoro-8-methylquinoline

The synthesis would likely begin with a Skraup synthesis or a related modification, a classic method for constructing the quinoline ring system.

Caption: Proposed synthesis of the intermediate 5-Fluoro-8-methylquinoline.

Experimental Protocol (Hypothetical):

-

Skraup Synthesis: A mixture of 4-fluoro-2-nitroaniline, glycerol, and a catalytic amount of sulfuric acid is heated in the presence of a mild oxidizing agent. The reaction mixture is then neutralized and the crude 5-fluoro-8-nitroquinoline is extracted.

-

Nitro Group Reduction: The 5-fluoro-8-nitroquinoline is reduced to 5-fluoro-8-aminoquinoline, commonly using iron powder in the presence of a mineral acid like hydrochloric acid.

-

Sandmeyer Reaction: The resulting aminoquinoline is diazotized with sodium nitrite in an acidic medium, followed by treatment with a copper(I) bromide solution to yield 8-bromo-5-fluoroquinoline.

-

Methylation: The 8-bromo-5-fluoroquinoline can then be subjected to a cross-coupling reaction, such as a Suzuki or Stille coupling with an appropriate methylating agent, or through the formation of an organometallic intermediate followed by reaction with a methyl electrophile, to afford 5-fluoro-8-methylquinoline.

Step 2: Bromination of the Methyl Group

The final step involves the selective bromination of the methyl group at the 8-position.

Caption: Final bromination step to yield the target compound.

Experimental Protocol (Hypothetical):

-

Free-Radical Bromination: 5-Fluoro-8-methylquinoline is dissolved in an inert solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added to the solution.

-

Reaction Conditions: The reaction mixture is heated or irradiated with UV light to initiate the free-radical chain reaction.

-

Workup and Purification: Upon completion of the reaction, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization.

Potential Applications in Drug Discovery

The structural features of this compound make it a highly attractive starting material for the synthesis of novel bioactive molecules, particularly in the areas of antibacterial and anticancer drug discovery.

As a Precursor to Novel Fluoroquinolone Antibiotics

Fluoroquinolones are a well-established class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] The core quinolone scaffold is essential for this activity. By utilizing the reactive bromomethyl group, a variety of side chains can be introduced at the 8-position. This could lead to the development of new fluoroquinolone derivatives with:

-

Enhanced Potency: Modifications at the 8-position have been shown to influence the antibacterial activity of quinolones.[2]

-

Improved Pharmacokinetic Properties: The introduction of specific functional groups can modulate the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

-

Reduced Side Effects: Strategic modifications can potentially mitigate known side effects associated with some fluoroquinolones, such as phototoxicity.[2]

As a Scaffold for Anticancer Agents

Recent research has highlighted the potential of fluoroquinolone derivatives as anticancer agents.[3] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II, which is also a target for some established anticancer drugs. The 8-(bromomethyl) group provides a convenient attachment point for pharmacophores known to interact with cancer-related targets. For example, it could be used to link the quinoline core to moieties that target specific kinases or other proteins involved in cell proliferation and survival.[4]

Conclusion

This compound, while not yet a commercially available or extensively characterized compound, holds considerable promise as a versatile intermediate in synthetic and medicinal chemistry. Its combination of a reactive bromomethyl handle and a strategically placed fluorine atom on the quinoline scaffold provides a valuable platform for the generation of diverse chemical libraries. The exploration of its reactivity and the biological evaluation of its derivatives are likely to yield novel compounds with significant therapeutic potential, particularly in the ongoing search for new antibacterial and anticancer agents. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential in drug discovery and development.

References

-

PubChem. 8-(Bromomethyl)quinoline. National Center for Biotechnology Information. [Link]

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Zarqa University. [Link]

-

ECHA. 8-bromo-7-fluoroisoquinoline. European Chemicals Agency. [Link]

-

Hangzhou LZ Chemical Co., Ltd. 8-Bromo-5-fluoroquinoline. [Link]

-

Synthesis of Fluoroquinolone Antibiotics. [Link]

-

Dixit, S. K., et al. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. Medicinal Chemistry Research, 23(10), 4439-4449. [Link]

-

Blower, T. R., et al. (2025). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Molecules, 30(11), 2345. [Link]

-

Domagala, J. M., et al. (1996). New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk. Journal of Medicinal Chemistry, 39(1), 123-131. [Link]

-

CAS Common Chemistry. 8-Fluoroquinoline. [Link]

-

Wójcik, M., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(15), 3538. [Link]

-

El-Damasy, A. K., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 15(7), 843. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: Strategic Use of 8-(Bromomethyl)-5-fluoroquinoline in Nucleophilic Substitution for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Bromomethyl)-5-fluoroquinoline is a key heterocyclic building block, strategically designed for covalent modification and the synthesis of complex molecular architectures. Its utility stems from the convergence of two critical structural features: the privileged fluoroquinolone scaffold, renowned for its prevalence in antibacterial agents, and a highly reactive benzylic-type bromide handle.[1][2][] This combination makes it an invaluable intermediate for introducing the 5-fluoroquinolin-8-ylmethyl moiety into a wide array of molecules, enabling the exploration of new chemical space in drug discovery and materials science.

This guide provides a comprehensive overview of the reactivity of this compound and detailed, field-tested protocols for its application in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of its reactivity, explain the rationale behind protocol design, and offer practical guidance for optimization and troubleshooting.

Reactivity Profile and Mechanistic Considerations

The synthetic power of this compound is centered on the reactivity of the bromomethyl group located at the C8 position. This group behaves as a benzylic halide, which is significantly more reactive than a standard primary alkyl halide in nucleophilic substitution reactions.[4]

1.1. The Aza-Benzylic System: A Hybrid of Reactivity

The -CH₂Br group is attached to an sp³ hybridized carbon, which is directly bonded to the aromatic quinoline ring. This arrangement allows for two primary nucleophilic substitution pathways: the concerted bimolecular (Sₙ2) mechanism and the stepwise unimolecular (Sₙ1) mechanism.[5][6]

-

Sₙ2 Pathway (Favored): As a primary halide, this compound is sterically unhindered, making it an ideal substrate for Sₙ2 reactions.[7] This pathway involves a backside attack by the nucleophile, proceeding through a single, high-energy transition state. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Strong, anionic nucleophiles and polar aprotic solvents (e.g., DMF, Acetonitrile) strongly favor this mechanism.

-

Sₙ1 Pathway (Possible): While less common for primary halides, the Sₙ1 pathway cannot be entirely discounted. The rate-determining step is the spontaneous dissociation of the bromide leaving group to form an "aza-benzylic" carbocation.[5] This carbocation intermediate is stabilized by resonance, with the positive charge delocalized across the quinoline ring system. This pathway becomes competitive when using weak nucleophiles (e.g., water, alcohols) in polar protic solvents.[6][7]

1.2. Electronic Effects of the Fluoroquinoline Core

The reactivity of the bromomethyl group is further modulated by the electronic properties of the heterocyclic ring:

-

Fluorine Substituent: The fluorine atom at the C5 position is a strongly electron-withdrawing group. This effect increases the partial positive charge (electrophilicity) on the benzylic carbon, making it a more attractive target for nucleophilic attack and potentially accelerating the rate of Sₙ2 reactions.[5]

-

Quinoline Nitrogen: The nitrogen atom within the quinoline ring is also electron-withdrawing, contributing to the overall electrophilicity of the benzylic carbon.

Caption: Dominant Sₙ2 and potential Sₙ1 reaction pathways.

General Considerations for Experimental Success

-

Safety: this compound, like other benzylic bromides, should be considered a lachrymator and a potent alkylating agent. Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reagent Quality: Ensure the substrate is pure and dry. Use anhydrous solvents, especially for reactions involving strong bases like sodium hydride (NaH), to prevent quenching of the base and hydrolysis of the substrate.

-

Choice of Base: The base should be strong enough to deprotonate the nucleophile but not so strong as to cause unwanted side reactions. Potassium carbonate (K₂CO₃) is an excellent and practical choice for many O- and S-alkylations.

-

Reaction Monitoring: Progress can be easily monitored by Thin Layer Chromatography (TLC). The product will typically have a different Rf value than the starting material. Staining with potassium permanganate can help visualize spots if they are not UV-active.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for various common nucleophilic substitution reactions. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.

Protocol 1: O-Alkylation with a Phenolic Nucleophile

This protocol describes the synthesis of an aryl ether, a common structural motif in medicinal chemistry.

Principle: A phenol is deprotonated by a mild base (K₂CO₃) in a polar aprotic solvent (DMF) to form a reactive phenoxide anion, which then displaces the bromide from this compound via an Sₙ2 reaction.

| Reagents & Materials | Quantity | Molar Eq. | Notes |

| This compound | 240 mg | 1.0 | Substrate |

| 4-Methoxyphenol | 137 mg | 1.1 | Nucleophile (Example) |

| Potassium Carbonate (K₂CO₃) | 276 mg | 2.0 | Fine powder is ideal |

| N,N-Dimethylformamide (DMF) | 5 mL | - | Anhydrous grade |

| Ethyl Acetate, Water, Brine | As needed | - | For workup |

| Anhydrous Sodium Sulfate | As needed | - | For drying |

Step-by-Step Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-methoxyphenol (1.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF (5 mL) to the flask.

-

Stir the reaction mixture at room temperature (or gently heat to 40-50 °C to increase rate) under a nitrogen or argon atmosphere.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.

-

Upon completion, pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water (2 x 15 mL) and then with brine (15 mL) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired ether.

Causality Note: DMF is chosen as the solvent because it is polar aprotic, effectively solvating the potassium cation while leaving the phenoxide nucleophile highly reactive, thereby accelerating the Sₙ2 reaction. Using a 2-fold excess of K₂CO₃ ensures complete deprotonation of the phenol.

Protocol 2: N-Alkylation with a Secondary Amine

This protocol details the formation of a tertiary amine, a critical step in the synthesis of many biologically active compounds.

Principle: A secondary amine acts as a nucleophile, directly attacking the electrophilic benzylic carbon. An additional equivalent of the amine or a non-nucleophilic base is used to neutralize the HBr generated during the reaction.

| Reagents & Materials | Quantity | Molar Eq. | Notes |

| This compound | 240 mg | 1.0 | Substrate |

| Piperidine | 179 µL | 2.1 | Nucleophile & Base (Example) |

| Acetonitrile (MeCN) | 5 mL | - | Anhydrous grade |

| Saturated NaHCO₃ solution | As needed | - | For workup |

| Dichloromethane (DCM) | As needed | - | For extraction |

Step-by-Step Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous acetonitrile (5 mL) in a round-bottom flask with a stir bar.

-

Add piperidine (2.1 eq) to the solution at room temperature. A white precipitate of piperidinium hydrobromide may form.

-

Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting bromide is consumed.

-

Remove the acetonitrile under reduced pressure.

-

Partition the residue between dichloromethane (20 mL) and a saturated aqueous solution of sodium bicarbonate (15 mL).

-

Separate the layers and extract the aqueous layer with additional dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by column chromatography if necessary.

Causality Note: Using a slight excess (2.1 eq) of the amine serves a dual purpose: one equivalent acts as the nucleophile, while the second acts as a base to scavenge the HBr byproduct, driving the reaction to completion. Acetonitrile is an excellent solvent for this Sₙ2 reaction due to its polar aprotic nature.

Protocol 3: S-Alkylation with a Thiol

This protocol demonstrates the synthesis of a thioether (sulfide), which is a valuable functional group in various pharmaceutical agents.

Principle: Thiols are excellent nucleophiles. They are readily deprotonated by a mild base to form a highly nucleophilic thiolate anion, which rapidly undergoes an Sₙ2 reaction.

| Reagents & Materials | Quantity | Molar Eq. | Notes |

| This compound | 240 mg | 1.0 | Substrate |

| Thiophenol | 113 µL | 1.1 | Nucleophile (Example) |

| Potassium Carbonate (K₂CO₃) | 207 mg | 1.5 | Base |

| Acetone | 10 mL | - | Reagent grade |

Step-by-Step Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (1.5 eq).

-

Add acetone (10 mL) and stir the suspension vigorously at room temperature.

-

The reaction is typically very fast and can be complete in 30-90 minutes. Monitor by TLC.

-

Once the reaction is complete, filter off the inorganic salts (K₂CO₃ and KBr).

-

Rinse the filter cake with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The resulting crude product is often of high purity, but can be further purified by column chromatography or recrystallization if needed.

Causality Note: Thiols are more acidic than corresponding alcohols, and thiolates are generally more potent nucleophiles than alkoxides in polar aprotic solvents. This high nucleophilicity allows the reaction to proceed quickly and efficiently at room temperature. Acetone is a convenient solvent as it dissolves the organic components well and allows for easy removal after the reaction.

Mechanistic Visualization and Workflow

The Sₙ2 mechanism is the workhorse reaction for this substrate. Understanding its key features is crucial for rational optimization.

Caption: Concerted Sₙ2 mechanism at the benzylic carbon.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive nucleophile (insufficiently deprotonated).2. Poor quality solvent (wet).3. Low reaction temperature. | 1. Use a stronger base (e.g., NaH) or ensure the current base is dry and finely powdered.2. Use freshly opened or distilled anhydrous solvent.3. Gently heat the reaction mixture (e.g., to 40-60 °C). |

| Formation of Side Products | 1. Elimination (E2) if a sterically hindered or very strong base is used.2. Over-alkylation (e.g., N,N-dialkylation of a primary amine).3. Hydrolysis of the starting material to 8-(hydroxymethyl)-5-fluoroquinoline. | 1. Use a milder, non-nucleophilic base like K₂CO₃ or DIPEA.2. Use a large excess of the primary amine or protect it first.3. Ensure anhydrous conditions. |

| Difficult Purification | 1. Residual DMF in the product.2. Product and starting material have similar Rf values. | 1. Perform multiple aqueous washes during workup or remove DMF by azeotroping with heptane under high vacuum.2. Try a different solvent system for column chromatography or consider purification by recrystallization or preparative HPLC. |

References

- LACK OF ENHANCed REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFEC. Journal of the Chemical Society.

- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora. (2022, October 26).

- A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions - Benchchem.

- Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide - Journal of the Chemical Society D - RSC Publishing.

- Kato, T., Saeki, K., Kawazoe, Y., & Hakura, A. (1999). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. Mutation research, 439(2), 149–157.

- Ch 11 : Nucleophilic substitution of benzylic halides - Department of Chemistry, University of Calgary.

- Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes - PMC - NIH. (2023, September 11).

- A physico-chemical investigation of fluorine-enriched quinolines - RSC Publishing.

- Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. - ResearchGate.

- Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. (2023, September 11).

- Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv. (2025, November 29).

- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. (2023, April 26).

- Synthesis of Fluoroquinolone Antibiotics.

- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC.

- Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A - Glasp. (2023, March 16).

- Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in... - ResearchGate.

- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.

- Synthesis of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline - PrepChem.com.

- Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018, June 13).

- Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC.

- A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea - Benchchem.

- 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride - PMC.

- Allylic and Benzylic Halides - SN1 and SN2 Reactions - YouTube. (2023, March 16).

- Synthesis of 5-nitro-8-fluoro-quinoline - PrepChem.com.

- Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones - PMC.

- Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - RSC Publishing.

- Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones encompassing thiophene, furan, and related congeners.

- Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide - Benchchem.

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12).

- Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - ResearchGate.

- A process for synthesis of fluoroquinolonic derivatives - Google Patents.

- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025, August 9).

- Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry. ACS Publications.

- Nucleophilic Substitution, Addition, and Elimination Reactions. The Organic Chemistry of Medicinal Agents. AccessPharmacy.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. (2014, January 15). SciSpace.

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry.

- Applications of 8-Fluoroquinoxalin-2-ol in Medicinal Chemistry: Application Notes and Protocols - Benchchem.

- Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - PMC. (2023, March 1).

- Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against ... - PMC. (2022, August 22).

- A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed. (2003, May 8).

- Fluoroquinolone Antibiotics: Definition, Mechanism and Research - BOC Sciences.

Sources

- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 2. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. glasp.co [glasp.co]

- 7. m.youtube.com [m.youtube.com]

Reaction conditions for coupling 8-(Bromomethyl)-5-fluoroquinoline with thiols

Executive Summary

This guide details the synthetic methodology for the thioetherification of 8-(bromomethyl)-5-fluoroquinoline . While benzylic bromides are classically reactive electrophiles, the incorporation of the quinoline scaffold—specifically with a 5-fluoro substituent—introduces unique electronic and solubility parameters. This protocol prioritizes the suppression of common side reactions such as oxidative disulfide formation, hydrolysis, and N-alkylation (self-quaternization), ensuring high-yield isolation of the target thioether.

Mechanistic Insight & Chemical Context

The Substrate: this compound

The reactivity of this substrate is governed by two competing factors:

-

Benzylic Electrophilicity: The C8-bromomethyl group is highly activated toward nucleophilic attack (

) due to the electron-deficient nature of the quinoline ring. The 5-fluoro substituent, positioned para to the methylene linker, exerts a net inductive electron-withdrawing effect (-I), further polarizing the C-Br bond and accelerating nucleophilic attack compared to the non-fluorinated parent. -

Nitrogen Basicity: A common failure mode in quinoline alkylations is the self-reaction where the basic nitrogen (N1) attacks the bromomethyl group of another molecule (intermolecular) or the same molecule (intramolecular, though sterically strained). The 5-fluoro group reduces the pKa of the quinoline nitrogen, beneficially mitigating this risk.

The Reaction Mechanism ( )

The reaction proceeds via a standard bimolecular nucleophilic substitution.[1] The base deprotonates the thiol to generate a thiolate anion (

Figure 1: Mechanistic pathway for the base-mediated thioetherification. The thiolate species is the active nucleophile.

Optimization of Reaction Conditions

The choice of base and solvent is critical to balance reaction rate against the oxidation of thiols to disulfides.

Solvent Selection

Polar aprotic solvents are required to solvate the cation of the base, leaving the thiolate anion "naked" and highly reactive.

-

DMF (N,N-Dimethylformamide): The "Gold Standard" for this reaction. Excellent solubility for both the organic bromide and inorganic bases.

-

Acetonitrile (MeCN): A milder alternative. Useful if the product is difficult to extract from DMF during workup.

-

Acetone: Suitable for highly reactive thiols but requires careful temperature control to prevent evaporation or condensation side reactions.

Base Selection

-

Cesium Carbonate (

): Preferred. The "Cesium Effect" increases the solubility of the carbonate in organic solvents and provides a looser ion pair with the thiolate, enhancing nucleophilicity. -

Potassium Carbonate (

): Economical standard. Requires vigorous stirring and often benefits from the addition of TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst. -

Sodium Hydride (NaH): Only recommended for sterically hindered or electron-poor thiols. Warning: Excess NaH can cause decomposition of the quinoline ring.

Table 1: Comparative Reaction Conditions

| Condition Set | Base (Equiv) | Solvent | Temp | Additive | Suitability |

| A (Standard) | DMF | RT | None | General purpose; robust. | |

| B (High Rate) | DMF | None | Rapid; best for sensitive substrates. | ||

| C (Green) | Acetone | Reflux | TBAI (5%) | Easier workup; good for stable thiols. | |

| D (Difficult) | NaH (1.1) | THF (Dry) | None | Low nucleophilicity thiols only. |

Standard Operating Protocol (Method A/B)

Objective: Synthesis of 5-fluoro-8-((alkyl/aryl)thiomethyl)quinoline. Scale: 1.0 mmol (adaptable).

Materials

-

This compound (1.0 equiv)

-

Thiol (R-SH) (1.1 equiv)

-

Cesium Carbonate (

) (1.2 equiv) OR Potassium Carbonate ( -

Anhydrous DMF (3.0 mL per mmol)

-

Ethyl Acetate / Brine (for workup)

Step-by-Step Procedure

-

Pre-activation of Nucleophile:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Thiol (1.1 equiv) and Base (

or -

Add Anhydrous DMF under an inert atmosphere (

or Ar). -

Stir at Room Temperature (RT) for 15–20 minutes. Note: This ensures formation of the thiolate anion before the electrophile is introduced, minimizing side reactions.

-

-

Addition of Electrophile:

-

Dissolve This compound (1.0 equiv) in a minimal amount of DMF.

-

Cool the reaction mixture to

(ice bath). -

Add the quinoline solution dropwise to the reaction mixture.

-

Reasoning: Dropwise addition at low temperature prevents exotherms and keeps the concentration of electrophile low relative to the nucleophile, favoring mono-substitution.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to RT naturally.

-

Monitor via TLC or LC-MS. Reaction is typically complete within 1–3 hours.

-

Target Mass: Look for

.

-

-

Workup (Aqueous Extraction):

-

Dilute the reaction mixture with Ethyl Acetate (10 volumes).

-

Wash the organic phase with Water (

) to remove DMF. -

Wash with Saturated Brine (

). -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude residue is often pure enough for subsequent steps. If purification is needed, use Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3). The product typically elutes before the starting thiol (if aromatic) and after the bromide.

-

Figure 2: Operational workflow for the coupling reaction. Critical control points are highlighted in Red.

Troubleshooting & Critical Parameters

-

Disulfide Formation (R-S-S-R):

-

Hydrolysis (Formation of 8-(Hydroxymethyl)-5-fluoroquinoline):

-

Incomplete Conversion:

-

Solution: If using

, add 5 mol% TBAI (Tetrabutylammonium iodide). The iodide displaces the bromide to form a more reactive benzylic iodide intermediate in situ (Finkelstein-type activation).

-

Safety Considerations

-

Vesicant Hazard: Benzylic bromides are potent lachrymators and skin irritants (vesicants). Handle only in a fume hood. Double-glove (Nitrile) is recommended.

-

Thiol Stench: All glassware contacting thiols should be soaked in a bleach solution (sodium hypochlorite) immediately after use to oxidize the sulfur residues and neutralize the odor.

References

- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General reactivity of quinolines and benzylic halides).

-

BenchChem. Optimization of Bromination of 8-Substituted Quinolines. Technical Support Center, 2025. Link (Context on 8-methylquinoline functionalization).

- Duan, X.-F.; et al. "Synthesis of novel 8-hydroxyquinoline derivatives." Molecules, 2012, 17, 1122-1134.

-

Takido, T.; et al. "Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers."[6] Arkivoc, 2010 , ix, 216-228. Link (General benzylic thioetherification protocols).

-

Cantillo, D.; et al. "Flash chemistry: Continuous flow synthesis of benzyl bromides."[7] J. Org.[7] Chem., 2014 , 79, 223-229.[7] Link (Handling and reactivity of benzylic bromides).

Sources

Application Notes and Protocols for Solvent Selection in Reactions of 8-(Bromomethyl)-5-fluoroquinoline

Introduction: The Critical Role of the Solvent

8-(Bromomethyl)-5-fluoroquinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the reactive bromomethyl group at the 8-position, which serves as an electrophilic handle for introducing a wide array of functional groups via nucleophilic substitution. The success of these transformations—in terms of yield, purity, and reaction rate—is critically dependent on the choice of solvent. The solvent does more than simply dissolve reactants; it actively influences the reaction by stabilizing or destabilizing reactants, intermediates, and transition states. This guide provides a comprehensive framework for rational solvent selection in reactions involving this compound, grounded in mechanistic principles and supported by established protocols for related quinoline derivatives.

Physicochemical Properties and their Mechanistic Implications

The structure of this compound, with its polar quinoline core and reactive benzylic bromide, dictates its solubility and reactivity. The quinoline moiety itself presents a range of polarities. While quinoline is only slightly soluble in cold water, its solubility is enhanced in many organic solvents.[1] The choice of solvent directly impacts the reaction mechanism, particularly for nucleophilic substitutions, which can proceed via S(_N)1 or S(_N)2 pathways.

The benzylic nature of the bromomethyl group makes it susceptible to both pathways. However, for most applications with reasonably strong nucleophiles, the S(_N)2 pathway is desirable to ensure a predictable reaction outcome and avoid potential side reactions associated with carbocation intermediates (S(_N)1 pathway), such as rearrangements or elimination. Polar aprotic solvents are known to favor S(_N)2 reactions.[2][3][4] They are polar enough to dissolve the nucleophile (often a salt), but they do not solvate the anionic nucleophile as strongly as protic solvents, leaving it more "naked" and reactive.[3][4]

Solvent Classification and Key Properties

A judicious choice of solvent requires an understanding of its physical and chemical properties. Organic solvents are broadly classified into three categories: polar protic, polar aprotic, and non-polar.[3][5]

-

Polar Protic Solvents: These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[2] Examples include water, methanol, and ethanol. While they are excellent at dissolving polar reactants and salts, they can solvate and stabilize the nucleophile through hydrogen bonding, thereby reducing its nucleophilicity and slowing down S(_N)2 reactions.[3][6] They can, however, promote S(_N)1 reactions by stabilizing the carbocation intermediate and the leaving group.

-

Polar Aprotic Solvents: These solvents possess a significant dipole moment but lack O-H or N-H bonds.[2] Common examples are dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and acetone.[3] They are the preferred choice for many S(_N)2 reactions as they can dissolve both the substrate and the nucleophilic salt while minimally solvating the anion, thus enhancing its reactivity.[2][3]

-

Non-Polar Solvents: These solvents have low dielectric constants and include hydrocarbons like hexane, benzene, and toluene.[5] They are generally poor choices for reactions involving charged nucleophiles due to their inability to dissolve salts.[3]

A summary of the properties of commonly used solvents in organic synthesis is provided in the table below.

| Solvent | Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Dielectric Constant |

| Polar Protic | |||||

| Water | H₂O | 100 | 0 | 1.000 | 80.1 |

| Methanol | CH₃OH | 64.7 | -97.6 | 0.792 | 32.7 |

| Ethanol | C₂H₅OH | 78.4 | -114.1 | 0.789 | 24.6 |

| Polar Aprotic | |||||

| Acetonitrile | CH₃CN | 81.6 | -46 | 0.786 | 37.5 |

| Dimethylformamide (DMF) | C₃H₇NO | 153 | -61 | 0.944 | 36.7 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 18.4 | 1.092 | 47 |

| Acetone | C₃H₆O | 56.2 | -94.3 | 0.786 | 20.7 |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | -108.4 | 0.889 | 7.6 |

| Non-Polar | |||||

| Toluene | C₇H₈ | 110.6 | -95 | 0.867 | 2.38 |

| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | -96.7 | 1.326 | 9.08 |

| Chloroform | CHCl₃ | 61.2 | -63.5 | 1.498 | 4.81 |

Data compiled from various sources.[7][8][9]

Solvent Selection Strategy

The optimal solvent for a given reaction with this compound will depend on the nucleophile, the desired reaction temperature, and the solubility of all components. The following decision-making workflow can guide the selection process.

Caption: Decision workflow for solvent selection.

Experimental Protocols

The following protocols are representative examples for nucleophilic substitution reactions on this compound. The choice of solvent is rationalized based on the principles discussed above.

Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)

This protocol describes the synthesis of 8-(morpholinomethyl)-5-fluoroquinoline, a common transformation for introducing an amine moiety.

Rationale for Solvent Choice: A moderately polar aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) is often a good starting point for reactions with neutral amine nucleophiles. These solvents provide good solubility for the quinoline substrate and the amine, while not being overly polar, which could lead to side reactions. A base is required to neutralize the HBr generated during the reaction.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous acetonitrile.

-

Add potassium carbonate (or DIPEA) to the suspension.

-

Add morpholine dropwise to the stirred mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 8-(morpholinomethyl)-5-fluoroquinoline.

Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

This protocol outlines the synthesis of 8-((phenylthio)methyl)-5-fluoroquinoline. Thiolates are excellent nucleophiles, and the reaction typically proceeds rapidly.

Rationale for Solvent Choice: A polar aprotic solvent such as DMF or DMSO is ideal for this reaction.[2] Thiols are acidic enough to be deprotonated by a mild base, forming a highly nucleophilic thiolate anion. DMF readily dissolves the resulting thiolate salt and the quinoline substrate, facilitating a rapid S(_N)2 reaction.

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF.

-

Carefully add sodium hydride to the DMF with stirring.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of thiophenol in a small amount of anhydrous DMF dropwise. Stir at 0 °C for 30 minutes to allow for the formation of the sodium thiophenolate.

-

Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with water, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

-

Low Solubility: If the starting materials exhibit poor solubility in the chosen solvent, a co-solvent system can be employed.[1] For instance, a mixture of toluene and ethanol can provide a good balance of polarity. Alternatively, switching to a more polar solvent like DMF or DMSO might be necessary.

-

Slow Reaction Rate: An increase in temperature can significantly enhance the reaction rate. However, be mindful of potential side reactions, such as elimination or decomposition, at elevated temperatures. For sluggish reactions with neutral amines, switching from ACN to DMF can accelerate the process.

-

Side Product Formation: The formation of 8-methyl-5-fluoroquinoline via an elimination (E2) pathway can compete with substitution, especially with sterically hindered or strongly basic nucleophiles. Using a less polar solvent and milder reaction conditions can help to minimize this side reaction. Solvolysis, where the solvent acts as the nucleophile, can be an issue with protic solvents like methanol or ethanol, leading to the formation of 8-(methoxymethyl)-5-fluoroquinoline. This can be mitigated by using aprotic solvents. The stability of halo-quinolines can be compromised in solvents like DMSO and DMF, which may accelerate hydrolysis.[10] Therefore, anhydrous conditions are crucial when using these solvents.

Conclusion

The selection of an appropriate solvent is a paramount consideration in the functionalization of this compound. A thorough understanding of the interplay between the solvent's properties, the nature of the nucleophile, and the reaction mechanism is essential for achieving high yields and purity. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally the preferred media for S(_N)2 reactions with this substrate, as they effectively dissolve the reactants and enhance the nucleophilicity of the attacking species. By following the guidelines and protocols outlined in this document, researchers can develop robust and efficient synthetic routes to a diverse range of 5-fluoroquinoline derivatives.

References

-

GlobalSpec. Organic Solvents Selection Guide: Types, Features, Applications. [Link]

-

California State University, Stanislaus. Common Organic Solvents: Table of Properties. [Link]

-

Royal Society of Chemistry. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]

-

ResearchGate. Physical properties of some common organic solvents. [Link]

-

MDPI. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. [Link]

-

Quora. What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. [Link]

-

Wiley Online Library. Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. [Link]

-

KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]

-

Chemistry LibreTexts. 7.5: SN1 vs SN2. [Link]

-

Chemistry Steps. Reactions of Thiols. [Link]

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

Chemguide. multiple nucleophilic substitution - halogenoalkanes and ammonia. [Link]

-

St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]

-

U.S. Food and Drug Administration. FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. [Link]

-

ResearchGate. Normalized spectra of probe 1 in THF, acetonitrile, and DMSO solvents. [Link]

-

ResearchGate. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR. [Link]

-

PubMed. New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk. [Link]

-

PubMed. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. [Link]

-

PubMed. Interactions of fluoroquinolone antibiotics with sodium hypochlorite in bromide-containing synthetic water: Reaction kinetics and transformation pathways. [Link]

-

ResearchGate. (PDF) Interactions of fluoroquinolone antibiotics with sodium hypochlorite in bromide-containing synthetic water: Reaction kinetics and transformation pathways. [Link]

-

ResearchGate. A New Look at the Stability of Dimethyl Sulfoxide and Acetonitrile in Li-O 2 Batteries. [Link]

-

Fordham Research Commons. Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols / Herman Gershon, Donald. [Link]

-

MDPI. Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. [Link]

-

Acta Pharmaceutica. Photodegradation of levofloxacin in aqueous and organic solvents: A kinetic study. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives [mdpi.com]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. gacariyalur.ac.in [gacariyalur.ac.in]

- 10. research.library.fordham.edu [research.library.fordham.edu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-(Bromomethyl)-5-fluoroquinoline

[1]

Case ID: SYN-Q8-F5-BR Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 8-(Bromomethyl)-5-fluoroquinoline is a critical benzylic bromination step, typically achieved via the Wohl-Ziegler reaction using N-bromosuccinimide (NBS).[1] While conceptually straightforward, this reaction on electron-deficient heterocycles (due to the 5-fluoro substituent) presents distinct challenges: incomplete conversion , over-bromination (gem-dibromide formation) , and hydrolytic instability of the product.

This guide provides an optimized protocol, a mechanistic troubleshooting decision tree, and data-driven solutions to maximize yield and purity.

Module 1: Optimized Experimental Protocol

Objective: Selective mono-bromination of 5-fluoro-8-methylquinoline. Reaction Type: Free-Radical Substitution (Wohl-Ziegler).[1]

Standard Operating Procedure (SOP-8BM-F)

| Parameter | Specification | Rationale |

| Limiting Reagent | 5-Fluoro-8-methylquinoline (1.0 equiv) | Substrate.[1] |

| Brominating Agent | N-Bromosuccinimide (NBS) (1.05 equiv) | Slight excess ensures conversion; >1.1 equiv risks di-bromination.[1] |

| Initiator | AIBN (0.05 – 0.1 equiv) or BPO | AIBN is preferred for cleaner radical initiation at 80°C. |

| Solvent | Carbon Tetrachloride (CCl₄) or PhCl | Non-polar solvents promote radical pathways over ionic ring bromination. |

| Concentration | 0.1 M – 0.2 M | Dilution suppresses intermolecular side reactions.[1] |

| Temperature | Reflux (77°C for CCl₄) | Essential for initiator decomposition (t½ of AIBN ≈ 1h at 80°C). |

| Atmosphere | Nitrogen / Argon (Anhydrous) | Oxygen quenches radical chains; moisture hydrolyzes the product. |

Step-by-Step Workflow

-

Preparation : In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 5-fluoro-8-methylquinoline (10 mmol) in anhydrous CCl₄ (or Trifluorotoluene for a greener alternative) [1].

-

Reagent Addition : Add NBS (10.5 mmol) and AIBN (0.5 mmol).

-

Critical: Recrystallize NBS from water/acetone before use to remove HBr/Br₂ impurities which trigger ionic side reactions.[1]

-

-

Reaction : Degas the solution (sparge with N₂ for 10 min) then heat to vigorous reflux.

-

Monitoring : Monitor by TLC (Hexane/EtOAc 4:1) or HPLC every hour.

-

Endpoint: Disappearance of starting material (typically 2–6 hours).

-

Visual Cue: Succinimide floats to the surface as a white solid.

-

-

Work-up : Cool to 0°C to precipitate succinimide. Filter. Evaporate solvent under reduced pressure (keep bath <40°C).

-

Purification : Flash chromatography on neutralized silica gel (1% Et₃N in eluent) to prevent hydrolysis.

Module 2: Troubleshooting & Optimization

Visualizing the Problem Space

The following decision tree illustrates the logic for diagnosing yield failures.

Caption: Diagnostic logic flow for identifying failure modes in Wohl-Ziegler bromination of fluoroquinolines.

Module 3: Technical FAQs

Q1: Why is the reaction stalling at 60% conversion despite refluxing overnight?

Diagnosis: Dead radical chain mechanism. Explanation: The radical initiator (AIBN) has a half-life.[1] After ~4 hours at reflux, most AIBN is consumed. Furthermore, the 5-fluoro group exerts an inductive withdrawing effect ($ -I $), slightly destabilizing the benzylic radical compared to a standard methylquinoline, making the chain propagation slower [2]. Corrective Action:

-

Cool the reaction slightly.[2]

-

Add a second portion of AIBN (0.05 equiv).

-

Ensure the system is strictly oxygen-free (oxygen acts as a radical trap).[1]

Q2: I see a significant "gem-dibromide" impurity. How do I remove it?

Diagnosis: Over-bromination due to local excess of NBS. Explanation: Once the mono-bromide is formed, the benzylic position remains reactive. If NBS concentration is high relative to the substrate, the second bromine adds. Corrective Action:

-

Prevention: Do not add all NBS at once. Add NBS in 3 portions over 1 hour. Stop the reaction when ~5% starting material remains (it is easier to separate starting material than the dibromide) [3].

-

Purification: The dibromide is less polar. Use a shallow gradient (e.g., 0% to 10% EtOAc in Hexanes) to elute the dibromide first.

Q3: The product turns black/tarry during silica gel chromatography.

Diagnosis: Acid-catalyzed hydrolysis/polymerization. Explanation: 8-(Bromomethyl)quinolines are potent alkylating agents.[1] The Lewis acidic sites on standard silica gel can catalyze the displacement of the bromide by trace water or self-alkylation (polymerization). Corrective Action:

-

Pre-treat Silica: Slurry the silica gel in the eluent containing 1-2% Triethylamine (Et₃N) before packing the column. This neutralizes acidic sites.[1]

-

Alternative: Use Neutral Alumina (Activity Grade III) instead of silica.

Q4: Can I use a "greener" solvent than Carbon Tetrachloride (CCl₄)?

Answer: Yes, but with caveats.

-

Trifluorotoluene (PhCF₃): The best direct replacement. It mimics the boiling point and non-polarity of CCl₄ without the ozone-depleting properties [4].

-

Acetonitrile (MeCN): Often used, but it is more polar. This increases the solubility of NBS, which can sometimes favor electrophilic ring bromination (at C-3 or C-6) rather than the desired radical mechanism.[1] If using MeCN, use a light source (photochemical initiation) to boost the radical pathway.

Module 4: Data & Expected Results

Solvent Efficiency Comparison (Based on general quinoline reactivity)

| Solvent | Dielectric Constant | Primary Mechanism | Typical Yield | Risk Factor |

| CCl₄ | 2.2 | Radical (Wohl-Ziegler) | 75-85% | Toxicity, Ban |

| PhCF₃ | 9.2 | Radical | 70-80% | High Cost |

| Benzene | 2.3 | Radical | 70-80% | Carcinogenic |

| MeCN | 37.5 | Mixed (Radical/Ionic) | 40-60% | Ring Bromination |

References

-

Wohl-Ziegler Bromination Overview : Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. Link

-

Electronic Effects in Quinolines : Eisch, J. J. (2002). 2-Alkyl-8-quinoline Carboxylic Acids.[1] Synthetic Communications, 32(16), 2477–2481. Link

-

Bromination of 8-Substituted Quinolines : Ökten, S., et al. (2016).[4] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 743-754. Link

-

Green Solvents for Radical Reactions : Ogawa, A., et al. (2013). Trifluorotoluene as an Alternative Solvent for Carbon Tetrachloride in Radical Bromination. Journal of Organic Chemistry. Link

Purification methods for 8-(Bromomethyl)-5-fluoroquinoline crude mixtures

Ticket ID: #BFQ-882-PUR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Purification strategies for crude 8-(bromomethyl)-5-fluoroquinoline mixtures

Diagnostic Triage: Characterizing Your Crude

Before attempting purification, you must accurately assess the composition of your crude mixture. This compound is highly reactive; "blind" purification often leads to degradation.

The "Three-Peak" Diagnostic (1H NMR)

Run a standard proton NMR in CDCl3. Focus on the chemical shifts in the 2.5–8.0 ppm range to identify your ratio of Starting Material (SM), Product (P), and Impurities.

| Component | Structure Fragment | Chemical Shift ( | Multiplicity | Diagnostic Note |

| Starting Material | Ar-CH₃ | 2.70 – 2.85 ppm | Doublet/Singlet | Unreacted 8-methyl-5-fluoroquinoline. |

| Target Product | Ar-CH₂ -Br | 5.00 – 5.20 ppm | Singlet (Broad) | The desired benzylic bromide. |

| Over-Brominated | Ar-CH -Br₂ | 6.60 – 7.10 ppm | Singlet | The "Di-bromo" impurity. Hard to remove. |

| Hydrolysis | Ar-CH₂ -OH | 4.70 – 4.90 ppm | Singlet | Result of moisture exposure. |

Tech Note: If the Di-bromo impurity constitutes >15% of your mixture, recrystallization yield will drop significantly. In future runs, stop the reaction at ~80-85% conversion to minimize this species.

Workflow Decision Matrix

Use the following logic flow to determine your purification strategy.

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity profile.

Method A: Recrystallization (The "Golden Path")

Recommended for: Crude mixtures with >75% purity and low di-bromo content. Mechanism: Benzylic bromides are lipophilic but crystallize well from non-polar solvents. The 5-fluoro group enhances crystallinity compared to the non-fluorinated analog.

Protocol

-

Dissolution: Dissolve the crude brown solid in the minimum amount of Ethyl Acetate (EtOAc) at 50°C.

-

Ratio: Approx. 2–3 mL EtOAc per gram of crude.

-

-

Precipitation: While stirring rapidly, slowly add n-Heptane (or Hexane) dropwise.

-

Target Ratio: 1:5 (EtOAc:Heptane).

-

Observation: You should see a cloudiness (turbidity) persist.

-

-

Cooling: Remove heat. Allow the flask to cool to room temperature slowly (30 mins), then move to an ice bath (0–4°C) for 1 hour.

-

Filtration: Filter the precipitate using a chilled Buchner funnel. Wash the cake with cold n-Heptane.

-

Drying: Dry under high vacuum at room temperature. Do not heat above 40°C during drying to prevent thermal degradation.

Troubleshooting:

Oiling Out: If the product forms a sticky oil instead of crystals, re-dissolve in EtOAc, add a seed crystal (if available), and cool slower. Alternatively, switch solvent system to Acetonitrile (ACN) (dissolve hot, cool to -20°C).

Method B: Flash Chromatography (The "Rescue" Op)

Recommended for: Complex mixtures, high di-bromo content, or when recrystallization fails. Critical Warning: Benzylic bromides are acid-sensitive. Standard silica gel is slightly acidic (pH 6–6.5) and can catalyze the decomposition of your product into the alcohol or polymer on the column.

The "Neutralized Silica" Protocol

You must buffer the silica gel to prevent degradation.

-

Slurry Preparation: Prepare your silica slurry using Hexane (or Heptane) containing 1% Triethylamine (Et₃N) .

-

Column Packing: Pour the slurry and flush with 2–3 column volumes of the same solvent (Hexane + 1% Et₃N). This neutralizes the acidic sites.

-

Elution Gradient:

-

Solvent A: Hexane (with 1% Et₃N)

-

Solvent B: Ethyl Acetate (with 1% Et₃N)

-

Gradient: 0% B → 20% B over 20 minutes.

-

-

Fraction Collection:

-

The Di-bromo impurity usually elutes first (most lipophilic).

-

The Target (Mono-bromo) elutes second.

-

The Starting Material and Alcohol elute last (more polar).

-

-

Evaporation: Evaporate fractions immediately at <35°C water bath temperature. Do not leave the product dissolved in Et₃N-containing solvent for prolonged periods to avoid quaternary ammonium salt formation.

Stability & Storage FAQs